3-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methylbenzene-1-sulfonamide
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Overview
Description
3-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methylbenzene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group, a hydroxyoxan-4-yl group, and a methyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to targetPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and Phosphatidylinositol 3-kinase catalytic subunit type 3 . These enzymes are involved in the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell survival and growth.
Mode of Action
This interaction could lead to changes in the downstream signaling pathways, affecting cellular processes such as cell proliferation, survival, and differentiation .
Biochemical Pathways
The compound likely affects the PI3K/AKT/mTOR pathway , given the potential targets identified. This pathway is critical for cell survival, growth, and metabolism. By modulating the activity of key enzymes in this pathway, the compound could potentially influence a variety of cellular processes and responses .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. Given its potential targets, the compound could potentially influence cell survival, growth, and metabolism. The exact effects would depend on the context, including the specific cell type and the presence of other signaling molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and, consequently, its ability to interact with its targets. Similarly, the presence of other molecules could either compete with the compound for its targets or modulate its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 4-methylbenzene to introduce the sulfonamide group.
Chlorination: The next step is the chlorination of the benzene ring to introduce the chloro group at the 3-position.
Introduction of the Hydroxyoxan-4-yl Group: This step involves the reaction of the chlorinated benzene sulfonamide with a suitable oxan-4-yl derivative under specific conditions to introduce the hydroxyoxan-4-yl group.
Final Assembly: The final step involves the coupling of the intermediate with a suitable reagent to introduce the N-[(4-hydroxyoxan-4-yl)methyl] group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of a hydroxyoxan-4-yl group.
4-methyl-N-(4-hydroxyphenyl)benzenesulfonamide: Similar sulfonamide core but with different substituents.
Uniqueness
3-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methylbenzene-1-sulfonamide is unique due to the presence of the hydroxyoxan-4-yl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S/c1-10-2-3-11(8-12(10)14)20(17,18)15-9-13(16)4-6-19-7-5-13/h2-3,8,15-16H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNUESGTZGBFBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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